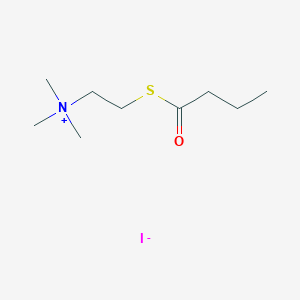

s-Butyrylthiocholine iodide

描述

丁酰硫胆碱是丁酰胆碱的含硫类似物。它被丁酰胆碱酯酶水解为丁酸和硫胆碱。 该化合物主要用作测定丁酰胆碱酯酶活性的试剂 。 丁酰硫胆碱是一种合成化合物,在体内不自然存在 .

准备方法

合成路线和反应条件: 丁酰硫胆碱的制备通常涉及丁酸与硫胆碱的酯化反应。 该反应在酸性条件下进行,以促进丁酸羧基与硫胆碱硫醇基之间的酯键形成 .

工业生产方法: 在工业环境中,丁酰硫胆碱是利用大规模酯化工艺生产的。反应条件经过优化,以确保产品的产率和纯度。 该工艺涉及使用催化剂,以及控制温度和压力条件,以使反应完全进行 .

化学反应分析

反应类型: 丁酰硫胆碱在丁酰胆碱酯酶的催化下发生水解反应。 这种水解反应导致生成丁酸和硫胆碱 。 此外,丁酰硫胆碱可以参与硫醇-烯点击反应,该反应用于荧光测定 .

常用试剂和条件:

水解: 丁酰胆碱酯酶,生理 pH 和温度。

硫醇-烯点击反应: 含硫醇的化合物,紫外光和合适的催化剂.

主要生成产物:

水解: 丁酸和硫胆碱.

硫醇-烯点击反应: 用于生化测定的荧光产物.

4. 科研应用

丁酰硫胆碱由于其作为丁酰胆碱酯酶底物的作用,被广泛应用于科研领域。其一些应用包括:

生化测定: 用于在临床和研究环境中测定丁酰胆碱酯酶活性.

神经科学研究: 有助于研究胆碱酯酶在神经信号传导和神经退行性疾病中的作用.

毒理学: 用于评估对有机磷农药和神经毒剂的暴露.

科学研究应用

Biochemical Research

Substrate for Butyrylcholinesterase Activity Assays

BTCI is extensively used in laboratory settings to measure BChE activity. It serves as a substrate that undergoes hydrolysis, producing butyrate and thiocholine. This reaction is crucial for assessing cholinesterase levels, which are important in diagnosing various medical conditions, including neurodegenerative diseases and pesticide exposure .

Diagnostic Applications in Neurodegenerative Diseases

BTCI has potential applications in developing diagnostic tests for neurodegenerative diseases. The compound's interaction with cholinesterases can help identify alterations in enzyme activity associated with conditions like Alzheimer’s disease .

Case Study: BChE Activity Measurement

A study demonstrated that a 400-fold dilution of serum along with 5 mM BTCI provided accurate measurements of BChE activity in human serum samples. This method highlights the importance of serum dilution factors in clinical assays, influencing the kinetic parameters of BChE .

Pharmacological Studies

Role in Neuropharmacology

BTCI's structural similarity to acetylcholine allows it to mimic neurotransmitter activity, making it valuable in neuropharmacological research. Investigations into its effects on cholinergic signaling pathways have implications for understanding drug interactions and therapeutic strategies for neurological disorders .

Environmental Toxicology

Assessment of Pesticide Exposure

The hydrolysis of BTCI by cholinesterases can serve as a biomarker for pesticide exposure. By measuring BChE activity before and after exposure to certain pesticides, researchers can assess the impact of these chemicals on enzyme function and overall health .

Methodological Innovations

Optimizing Assay Conditions

Research has shown that varying concentrations of BTCI can affect assay outcomes significantly. For instance, optimal conditions for measuring BChE activity were established using BTCI at different dilutions and concentrations, revealing insights into enzyme kinetics and potential inhibitors .

Table 2: Optimal Conditions for BChE Activity Assays Using BTCI

| Serum Dilution Factor | BTCI Concentration (mM) | Observed Activity (OD/min) |

|---|---|---|

| 100 | 5 | X |

| 400 | 5 | Y |

| 2000 | 5 | Z |

作用机制

丁酰硫胆碱作为丁酰胆碱酯酶的底物。该酶催化丁酰硫胆碱水解为丁酸和硫胆碱。该反应涉及酯键的断裂,由丁酰胆碱酯酶的活性位点促进。 水解过程对于终止胆碱能传递和维持神经功能至关重要 .

类似化合物:

丁酰胆碱: 一种胆碱基酯,作为神经递质,与乙酰胆碱相似.

乙酰胆碱: 一种参与肌肉激活和神经信号传导的神经递质.

丙酰硫胆碱: 另一种用于生化测定的硫胆碱酯.

丁酰硫胆碱的独特性: 丁酰硫胆碱因其含硫结构而独一无二,使其成为丁酰胆碱酯酶的特异性底物。 这种特异性允许精确测量丁酰胆碱酯酶活性,将其与其他胆碱酯酶(如乙酰胆碱酯酶)区分开来 .

相似化合物的比较

Butyrylcholine: A choline-based ester that functions as a neurotransmitter and is similar to acetylcholine.

Acetylcholine: A neurotransmitter involved in muscle activation and neural signaling.

Propionylthiocholine: Another thiocholine ester used in biochemical assays.

Uniqueness of Butyrylthiocholine: Butyrylthiocholine is unique due to its sulfur-containing structure, which makes it a specific substrate for butyrylcholinesterase. This specificity allows for precise measurement of butyrylcholinesterase activity, distinguishing it from other cholinesterases like acetylcholinesterase .

生物活性

s-Butyrylthiocholine iodide is a sulfur-containing analog of butyrylcholine, primarily utilized as a reagent for the determination of butyrylcholinesterase (BChE) activity. This compound has garnered attention in pharmacological research due to its potential implications in neurodegenerative diseases, particularly Alzheimer's disease (AD), where cholinergic dysfunction is a significant concern. This article delves into the biological activity of this compound, highlighting its inhibitory effects on cholinesterases, antioxidant properties, and cytotoxicity.

This compound serves as a substrate for BChE, leading to the generation of butyrylcholine upon hydrolysis. The compound's interaction with cholinesterases is critical for understanding its biological activity:

- Inhibition of Cholinesterases : The compound acts as an inhibitor for both BChE and acetylcholinesterase (AChE), which are enzymes responsible for the degradation of acetylcholine in the synaptic cleft. By inhibiting these enzymes, this compound can prolong the action of acetylcholine, potentially enhancing cholinergic transmission.

Inhibitory Potency

Recent studies have shown that this compound exhibits significant inhibitory activity against BChE. The following table summarizes the IC50 values (the concentration required to inhibit 50% of enzyme activity) for various studies involving this compound and related compounds:

| Compound | Enzyme Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Butyrylcholinesterase | 6.23 | |

| Compound 15 | Butyrylcholinesterase | 3.57 | |

| Galantamine | Butyrylcholinesterase | 28.3 |

These findings indicate that this compound and its derivatives can serve as effective inhibitors of BChE, with implications for therapeutic strategies in treating AD.

Antioxidant Activity

In addition to its role as a cholinesterase inhibitor, this compound has demonstrated antioxidant properties. The antioxidant capacity was evaluated using the ABTS assay, with results indicating that certain derivatives possess significant scavenging activity:

These EC50 values suggest that these compounds can effectively quench free radicals, contributing to their potential neuroprotective effects.

Cytotoxicity Studies

The safety profile of this compound was assessed through cytotoxicity assays on NSC-34 cells (a neuronal cell line). The results indicated that:

- No Significant Cytotoxicity : Compounds tested at concentrations up to 100 μM exhibited no considerable cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications.

The following table summarizes the cytotoxicity results:

| Compound | Concentration Range (μM) | Cytotoxic Effect |

|---|---|---|

| This compound | 0 - 100 | None observed |

This finding supports further exploration of this compound in clinical settings without immediate concerns regarding cell viability.

Alzheimer's Disease Research

In the context of Alzheimer's disease, cholinesterase inhibitors like this compound are being investigated for their potential to enhance cognitive function by increasing acetylcholine levels. Research indicates that compounds with selective BChE inhibition may provide therapeutic benefits while minimizing side effects associated with non-selective inhibitors.

Development of Novel Derivatives

Ongoing studies are focusing on synthesizing and evaluating novel derivatives of this compound that may exhibit improved potency and selectivity towards BChE over AChE. Computational studies have been employed to optimize these compounds based on their binding affinities and interaction profiles within the active sites of cholinesterases.

属性

CAS 编号 |

1866-16-6 |

|---|---|

分子式 |

C9H20NOS+ |

分子量 |

190.33 g/mol |

IUPAC 名称 |

2-butanoylsulfanylethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H20NOS/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1 |

InChI 键 |

AWBGQVBMGBZGLS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)SCC[N+](C)(C)C.[I-] |

规范 SMILES |

CCCC(=O)SCC[N+](C)(C)C |

Key on ui other cas no. |

1866-16-6 |

Pictograms |

Irritant |

同义词 |

(2-Mercaptoethyl)Trimethylammonium Butyrate Butyrylthiocholine Iodide, S-Butyrylthiocholine S Butyrylthiocholine Iodide S-Butyrylthiocholine Iodide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Butyrylthiocholine iodide?

A1: Butyrylthiocholine iodide is a substrate for cholinesterases, primarily butyrylcholinesterase (BChE). [, , , , ]

Q2: How does Butyrylthiocholine iodide interact with butyrylcholinesterase?

A2: BTCh binds to the active site of BChE and undergoes hydrolysis, resulting in the formation of thiocholine and butyric acid. [, , , ]

Q3: What are the downstream effects of Butyrylthiocholine iodide hydrolysis by butyrylcholinesterase?

A3: The hydrolysis of BTCh by BChE is used to measure the enzyme's activity. This is because the reaction product, thiocholine, can be detected spectrophotometrically using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). [, , , ] The intensity of the resulting yellow color is directly proportional to the amount of thiocholine produced and thus, the BChE activity.

Q4: Can Butyrylthiocholine iodide be hydrolyzed by other enzymes?

A4: While BTCh shows a preference for BChE, it can also be hydrolyzed, albeit at a slower rate, by acetylcholinesterase (AChE). [, , ] This difference in hydrolysis rates allows researchers to distinguish between these two enzymes.

Q5: What is the molecular formula and weight of Butyrylthiocholine iodide?

A5: The molecular formula of Butyrylthiocholine iodide is C9H20INOS, and its molecular weight is 317.25 g/mol. []

Q6: Is there any spectroscopic data available for Butyrylthiocholine iodide?

A6: Electron paramagnetic resonance (EPR) spectroscopy has been used to study the radiation-induced damage centers in single crystals of BTCh. [, ] These studies provide valuable information about the radical species generated upon irradiation and can be used to understand the compound's stability under different conditions.

Q7: How does pH affect the stability of Butyrylthiocholine iodide?

A8: The stability of BTCh may be affected by pH. For instance, the non-enzymatic hydrolysis of BTCh increases as pH exceeds 7.5. [] This highlights the importance of controlling pH during experimental procedures to ensure accurate results.

Q8: What are the main applications of Butyrylthiocholine iodide in research?

A9: BTCh is primarily used as a substrate to measure BChE activity. [, , , , ] This has applications in various fields, including:

- Diagnosis of organophosphate and carbamate poisoning: These compounds inhibit BChE activity, and a decrease in enzyme activity can indicate exposure. [, , , ]

- Monitoring environmental contamination: BChE activity in aquatic organisms can be used as a biomarker for pesticide contamination. [, , ]

- Investigating the role of BChE in various physiological processes: BChE is involved in lipid metabolism, and alterations in its activity have been linked to obesity and coronary heart disease. [, ]

Q9: How does the structure of Butyrylthiocholine iodide contribute to its specificity for butyrylcholinesterase?

A10: The butyryl group in BTCh is crucial for its specificity towards BChE. Compared to acetylthiocholine iodide, which is preferentially hydrolyzed by AChE, the longer alkyl chain of the butyryl group in BTCh makes it a better substrate for the larger active site of BChE. [, , ]

Q10: Are there specific formulation strategies to enhance the stability of Butyrylthiocholine iodide?

A11: While specific formulation strategies for BTCh are not mentioned in the provided papers, storing the compound frozen and controlling pH during experimental procedures are crucial for maintaining its stability and ensuring accurate results. [, ]

Q11: How is Butyrylthiocholine iodide typically quantified in biological samples?

A12: The most common method for quantifying BTCh hydrolysis is the Ellman method, a spectrophotometric assay that measures the production of thiocholine. [, , , , ] This method offers high sensitivity and is readily adaptable for high-throughput screening.

Q12: Are there specific requirements for validating analytical methods using Butyrylthiocholine iodide?

A13: Validation of analytical methods using BTCh, like any other analytical method, should include parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. [, ] These parameters ensure the reliability and reproducibility of the analytical data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。